![molecular formula C15H17N3O3S B2548598 N~2~-ethyl-N~4~-(4-methoxybenzyl)-1,3-thiazole-2,4-dicarboxamide CAS No. 1251577-83-9](/img/structure/B2548598.png)
N~2~-ethyl-N~4~-(4-methoxybenzyl)-1,3-thiazole-2,4-dicarboxamide
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Overview
Description
N~2~-ethyl-N~4~-(4-methoxybenzyl)-1,3-thiazole-2,4-dicarboxamide, also known as EMTD or TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
Scientific Research Applications
- Thiazole derivatives have attracted attention as potential anticancer agents due to their structural diversity and biological activities. Researchers have explored the cytotoxic effects of this compound against cancer cell lines. Further studies could investigate its mechanism of action and potential for targeted therapy .
- Thiazole-based compounds often exhibit antimicrobial properties. Investigating the antibacterial and antifungal effects of this compound could provide insights into its potential as a novel antimicrobial agent .
- The crystal structures of N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide reveal interesting intermolecular interactions. Researchers could explore its supramolecular behavior, including hydrogen bonding patterns and crystal packing, which may have implications for materials science and drug design .
- Thiazole derivatives serve as versatile building blocks in organic synthesis. Investigating the reactivity of this compound, such as its alkylation or cyclization reactions, could lead to the development of new synthetic methodologies .
- Researchers could explore the impact of substituents on the biological activity of this compound. By synthesizing analogs with different functional groups, they can assess changes in properties such as solubility, stability, and bioavailability .
- Understanding the pharmacophoric features of N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is crucial. Researchers can use computational methods to identify key interactions and design optimized derivatives for specific biological targets .
Anticancer Agents
Antimicrobial Activity
Supramolecular Chemistry
Organic Synthesis
Biological Activity Modulation
Pharmacophore Design
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Thiazole derivatives, in general, have been associated with a variety of biological activities, suggesting a broad range of potential molecular and cellular effects .
properties
IUPAC Name |
2-N-ethyl-4-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-16-14(20)15-18-12(9-22-15)13(19)17-8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVTXCGPCWXXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-ethyl-N4-(4-methoxybenzyl)thiazole-2,4-dicarboxamide |
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